molecular formula C5H7LiO3S B2483300 lithium(1+) 4-(methylsulfanyl)-2-oxobutanoate CAS No. 2413896-54-3

lithium(1+) 4-(methylsulfanyl)-2-oxobutanoate

Cat. No.: B2483300
CAS No.: 2413896-54-3
M. Wt: 154.11
InChI Key: SXFSQZDSUWACKX-UHFFFAOYSA-N
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Description

Lithium(1+) 4-(methylsulfanyl)-2-oxobutanoate is an organolithium compound that features a lithium ion coordinated to a 4-(methylsulfanyl)-2-oxobutanoate ligand

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+) 4-(methylsulfanyl)-2-oxobutanoate typically involves the reaction of 4-(methylsulfanyl)-2-oxobutanoic acid with a lithium base, such as lithium hydroxide or lithium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture and air from interfering with the reaction. The reaction conditions often include mild heating to ensure complete deprotonation of the acid and formation of the lithium salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would likely include steps for purification, such as recrystallization or chromatography, to ensure the final product’s purity. Additionally, industrial methods may incorporate continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) 4-(methylsulfanyl)-2-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the oxobutanoate moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The lithium ion can be substituted with other cations through ion-exchange reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other hydride donors.

    Substitution: Various metal salts for ion-exchange reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Different metal salts of 4-(methylsulfanyl)-2-oxobutanoate.

Scientific Research Applications

Lithium(1+) 4-(methylsulfanyl)-2-oxobutanoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

    Biology: Investigated for its potential role in biological systems, including enzyme inhibition and as a probe for studying metabolic pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in the context of lithium’s known mood-stabilizing properties.

    Industry: Utilized in the development of advanced materials, including lithium-ion batteries and other energy storage devices.

Comparison with Similar Compounds

Similar Compounds

    Lithium acetate: Another lithium salt with different anionic ligands.

    Lithium citrate: Used in medicine for its mood-stabilizing properties.

    Lithium carbonate: Commonly used in the treatment of bipolar disorder.

Uniqueness

Lithium(1+) 4-(methylsulfanyl)-2-oxobutanoate is unique due to the presence of the 4-(methylsulfanyl)-2-oxobutanoate ligand, which imparts distinct chemical properties and potential applications compared to other lithium salts. Its ability to undergo specific chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

lithium;4-methylsulfanyl-2-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3S.Li/c1-9-3-2-4(6)5(7)8;/h2-3H2,1H3,(H,7,8);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YABQLLNCTIWESD-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CSCCC(=O)C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7LiO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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